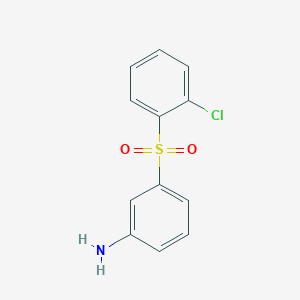

3-(2-Chlorobenzenesulfonyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10ClNO2S |

|---|---|

Molecular Weight |

267.73 g/mol |

IUPAC Name |

3-(2-chlorophenyl)sulfonylaniline |

InChI |

InChI=1S/C12H10ClNO2S/c13-11-6-1-2-7-12(11)17(15,16)10-5-3-4-9(14)8-10/h1-8H,14H2 |

InChI Key |

ZFJGJFSOROGZLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)C2=CC=CC(=C2)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Chlorobenzenesulfonyl Aniline and Its Derivatives

Direct Sulfonylation Approaches to Access the 3-(2-Chlorobenzenesulfonyl)aniline Core

The most direct route to this compound involves the formation of the sulfonamide linkage by reacting a sulfonyl donor with an aniline (B41778) derivative.

Condensation Reactions of 2-Chlorobenzenesulfonyl Chloride with Aniline and Substituted Aniline Derivatives

The classical and most widely employed method for the synthesis of sulfonamides is the condensation reaction between a sulfonyl chloride and a primary or secondary amine. cbijournal.com In the context of this compound, this involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-aminoaniline (m-phenylenediamine) or its derivatives. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. cbijournal.com

The general reaction is as follows:

Caption: General reaction scheme for the synthesis of this compound via condensation of 2-chlorobenzenesulfonyl chloride and an aniline derivative.

While specific literature detailing the synthesis of this compound is not abundant, extensive research on analogous systems provides a strong foundation for predicting effective reaction conditions. For instance, the reaction of various aryl primary amines with aryl sulfonyl chlorides has been reported to proceed with high yields in the presence of bases like pyridine. cbijournal.com

Optimization of Reaction Conditions: Solvent Effects, Base Selection, and Temperature Control

The efficiency and yield of the sulfonylation reaction are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, the type and amount of base, and the reaction temperature. tandfonline.com

Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Solvents ranging from polar aprotic (e.g., dichloromethane, acetonitrile) to polar protic (e.g., ethanol/water mixtures) and even greener alternatives like deep eutectic solvents have been explored for sulfonamide synthesis. tandfonline.comuniba.it The solubility of the reactants and the stability of the intermediates are crucial factors in solvent selection.

Base Selection: A variety of organic and inorganic bases are used to scavenge the HCl produced during the reaction. Common organic bases include pyridine and triethylamine, while inorganic bases such as potassium carbonate and sodium hydroxide (B78521) have also been employed. cbijournal.com Recent studies have shown that lithium hydroxide monohydrate (LiOH·H₂O) can be a highly effective base, leading to rapid and high-yielding reactions under mild conditions. tandfonline.com The choice of base can impact the reaction rate and selectivity, especially when other reactive functional groups are present in the aniline substrate.

Temperature Control: Sulfonylation reactions are often conducted at temperatures ranging from 0 °C to room temperature to control the exothermic nature of the reaction and minimize side reactions. cbijournal.com However, in some cases, elevated temperatures may be required to drive the reaction to completion, particularly with less reactive anilines. tandfonline.com A systematic approach, such as a Quality by Design (QbD) methodology, can be used to identify the optimal temperature and base equivalence for maximizing the yield and purity of the desired sulfonamide. tandfonline.com

Table 1: Representative Conditions for Sulfonamide Synthesis

| Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline and Benzene (B151609) sulfonyl chloride | Pyridine | Not specified | 0-25 | 100 | cbijournal.com |

| p-Toluidine and Tosyl chloride | Pyridine | Not specified | 0-25 | Quantitative | cbijournal.com |

| 4-Chloroaniline and p-Toluenesulfonyl chloride | LiOH·H₂O | Ethanol:Water (1:5) | 0-5 | Excellent | tandfonline.com |

| Aniline and p-Toluenesulfonyl chloride | None (neat) | Solvent-free | Room Temperature | Moderate | semanticscholar.org |

Catalytic Enhancements in Sulfonamide Bond Formation

To overcome some of the limitations of traditional methods, such as the need for stoichiometric bases and sometimes harsh reaction conditions, catalytic approaches for sulfonamide synthesis have been developed.

Transition metal catalysis offers powerful tools for the formation of carbon-sulfur and nitrogen-sulfur bonds.

Copper-Catalyzed Reactions: Copper catalysts have been effectively used for the N-arylation of sulfonamides. researchgate.net For instance, copper(I) iodide (CuI) can catalyze the coupling of sulfonamides with aryl halides or arylboronic acids. researchgate.netthieme-connect.com These methods provide an alternative route to N-aryl sulfonamides, which could be adapted for the synthesis of derivatives of this compound. A copper-catalyzed three-component reaction of arylboronic acids, a sulfur dioxide surrogate (DABSO), and amines has also been reported for the synthesis of sulfonamides. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysts are well-known for their versatility in cross-coupling reactions. Palladium-catalyzed methods have been developed for the synthesis of arylsulfonyl chlorides from arylboronic acids, which can then be reacted with amines to form sulfonamides in a one-pot procedure. nih.govrsc.org This approach avoids the often harsh conditions required for the direct chlorosulfonylation of arenes. Palladium-catalyzed coupling of aryl halides with sulfonamides has also been explored. nih.gov

In recent years, visible-light photoredox catalysis has emerged as a mild and efficient method for various organic transformations, including the formation of sulfonamides. nih.gov These reactions often proceed via radical intermediates under ambient temperature.

One approach involves the photoredox-catalyzed reaction of aniline derivatives with sulfinate salts in the presence of an oxidant. rsc.orgrsc.org This method allows for the direct C-H sulfonylation of anilines. Another strategy utilizes sulfonyl fluorides as stable and modifiable sulfonylation reagents in visible-light-mediated reactions with anilines. nih.govfrontiersin.orgdoaj.org Catalyst-free, visible-light-mediated arylation of sulfonamides with boronic acids has also been reported, providing a novel route to diaryl sulfones. nih.govresearchgate.net These photoredox methods offer a green and efficient alternative to traditional sulfonylation techniques.

Strategic Synthesis of Key Precursors for this compound

The successful synthesis of this compound relies on the availability of its key precursors: 2-chlorobenzenesulfonyl chloride and a suitable 3-substituted aniline.

The synthesis of 2-chlorobenzenesulfonyl chloride can be achieved through several routes. A common industrial method is the chlorosulfonation of chlorobenzene with chlorosulfonic acid. prepchem.com Alternatively, it can be prepared from 2-chloroaniline via a Sandmeyer-type reaction, where the diazonium salt is reacted with sulfur dioxide in the presence of a copper catalyst, followed by chlorination. google.com Oxidative chlorination of 2-chlorothiophenol is another viable synthetic pathway. rsc.org

The synthesis of substituted anilines , particularly those with substitution at the 3-position, can be accomplished through various methods. These include the reduction of the corresponding nitroarenes, which are often accessible through electrophilic nitration of a substituted benzene. Functionalized anilines can also be prepared through transition-metal-catalyzed amination of aryl halides or triflates. ox.ac.ukhoustonmethodist.org Multi-component reactions have also been developed for the synthesis of meta-substituted anilines from acyclic precursors. thieme-connect.comdoaj.org

Methodologies for the Preparation of 2-Chlorobenzenesulfonyl Chloride

2-Chlorobenzenesulfonyl chloride is a crucial intermediate for the synthesis of the target compound. Several methods are available for its preparation, primarily involving the chlorosulfonation of benzene derivatives or the oxidation and chlorination of sulfur-containing precursors.

One of the most direct methods is the reaction of a suitable benzene derivative with chlorosulfonic acid. patsnap.comorgsyn.org For instance, the reaction of m-xylene with chlorosulfonic acid in an ice-water bath can yield 2,4-dimethylbenzenesulfonyl chloride. patsnap.com A similar principle can be applied to 2-chlorobenzene, although careful control of reaction conditions is necessary to manage selectivity and prevent the formation of multiple isomers.

Alternative approaches start from anilines via a Sandmeyer-type reaction. This involves the diazotization of an aniline, such as 2,6-dichloroaniline, with sodium nitrite in an acidic medium, followed by reaction with a source of sulfur dioxide and a copper catalyst to yield the corresponding sulfonyl chloride. rsc.orgorganic-chemistry.org A more recent variation of this method utilizes a stable sulfur dioxide surrogate, DABSO, in the presence of HCl and a copper catalyst. organic-chemistry.org

Oxidative chlorination methods provide another route. These typically involve the oxidation of thiols or disulfides. Reagents such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) can be used to convert thiols or S-alkylisothiourea salts into sulfonyl chlorides in good yields. organic-chemistry.org For example, a method using bleach to mediate the oxidative chlorosulfonation of S-alkyl isothiourea salts is noted for its simplicity and environmentally friendly nature. organic-chemistry.org

Finally, phosphorus halides can be employed. The reaction of sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride upon heating yields benzenesulfonyl chloride. orgsyn.org This method, while effective, often requires high temperatures and careful handling of the phosphorus reagents.

| Method | Starting Materials | Key Reagents | General Conditions | Reference |

|---|---|---|---|---|

| Chlorosulfonation | Substituted Benzene | Chlorosulfonic Acid (HSO3Cl) | Low temperature (e.g., 0-20 °C) | patsnap.com |

| Sandmeyer-type Reaction | Substituted Aniline | NaNO2, HCl, SO2 source, Cu catalyst | Low temperature for diazotization | rsc.orgorganic-chemistry.org |

| Oxidative Chlorination | Thiols, Disulfides, S-Alkylisothiourea salts | NCS, NaOCl, or NaClO2 | Varies; often mild conditions | organic-chemistry.org |

| Phosphorus Halide Reaction | Sodium Benzenesulfonate | PCl5 or POCl3 | High temperature (e.g., 170-180 °C) | orgsyn.org |

Synthesis of Substituted Anilines as Amine Components

The synthesis of substituted anilines, which serve as the amine component in the formation of the sulfonamide, can be achieved through a variety of classical and modern synthetic methods. nih.gov The choice of method often depends on the desired substitution pattern on the aniline ring.

Classical methods remain widely used. The reduction of nitroarenes is a common and effective strategy for preparing anilines. nih.govchemistrysteps.com This can be accomplished using various reducing agents, such as metals (Zn, Sn, Fe) in acidic conditions or through catalytic hydrogenation. chemistrysteps.com Another fundamental approach is nucleophilic aromatic substitution (SNAr), where a leaving group on an aromatic ring is displaced by an amine or ammonia equivalent. nih.govchemistrysteps.com

More contemporary methods offer alternative pathways, particularly for specific substitution patterns. For instance, a catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been developed from the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, proceeding through an imine condensation–isoaromatization pathway. beilstein-journals.orgnih.gov

Three-component reactions provide a convergent approach to meta-substituted anilines. rsc.org One such method involves the cyclo-condensation and subsequent aromatization of in situ generated imines from acetone with 1,3-diketones. rsc.orgbeilstein-journals.org This strategy allows for the construction of the aniline ring from acyclic precursors. A copper-catalyzed rsc.orggoogle.com-methoxy rearrangement of N-methoxyanilines, followed by a Michael addition, also offers a route to meta-substituted anilines. acs.org Furthermore, recent advances in photocatalysis have enabled the preparation of anilines from the dehydrogenative coupling of amines and ketones, where the aromatic ring is generated in situ. galchimia.com

| Method | Precursors | Key Features | Reference |

|---|---|---|---|

| Nitroarene Reduction | Substituted Nitrobenzene | Wide applicability, various reducing agents available | nih.govchemistrysteps.com |

| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halide | Effective for electron-deficient rings | nih.govchemistrysteps.com |

| Imine Condensation-Isoaromatization | (E)-2-arylidene-3-cyclohexenones, Primary Amines | Catalyst- and additive-free | beilstein-journals.orgnih.gov |

| Three-Component Reaction | 1,3-Diketones, Amines, Acetone | Convergent synthesis of meta-substituted anilines | rsc.orgbeilstein-journals.org |

| Photoredox-Cobalt Dehydrogenative Coupling | Amines, Cyclohexanones | In situ generation of the aromatic ring | galchimia.com |

Advanced Synthetic Strategies and Scalability Considerations

Modern synthetic chemistry emphasizes not only the discovery of new reactions but also the development of processes that are efficient, safe, sustainable, and scalable. These principles are being actively applied to the synthesis of sulfonamides like this compound.

Continuous Flow Reactor Applications for Efficient Sulfonylation

Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater potential for automation and scalability. researchgate.net These benefits are particularly relevant for highly exothermic reactions, such as the formation of sulfonyl chlorides and their subsequent reaction with amines. rsc.org

The synthesis of sulfonyl chlorides from thiols and disulfides has been successfully implemented in a continuous flow environment. rsc.org Using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH), a continuous flow protocol can achieve high space–time yields (e.g., 6.7 kg L⁻¹ h⁻¹) in small reactor volumes with short residence times, which improves process safety by preventing thermal runaway. rsc.org Similarly, the sulfonation of aromatic compounds has been demonstrated in continuous-flow microreactors, which can produce quantitative yields of pure products by maintaining precise temperature control (e.g., 150-280 °C). google.comgoogle.com

Green Chemistry Approaches in the Synthesis of Sulfonamide Scaffolds

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Several eco-friendly strategies have been developed for the synthesis of sulfonamides.

One significant approach is the use of alternative, environmentally benign solvents. A simple and efficient method for sulfonamide synthesis involves using water as the solvent and sodium carbonate as a non-toxic base to scavenge the HCl byproduct. mdpi.com This method avoids the use of volatile and often toxic organic solvents. Other sustainable syntheses have been developed in alternative media like ethanol, glycerol, or deep eutectic solvents (DES), which are biodegradable and have low toxicity. thieme-connect.comresearchgate.net

Solvent-free reaction conditions represent another key green strategy. Mechanochemistry, where mechanical force is used to induce chemical reactions, has been applied to the synthesis of sulfonamides. rsc.org A one-pot, two-step mechanochemical process can be used, starting from disulfides, which undergo a tandem oxidation-chlorination followed by amination. This solvent-free approach is both cost-effective and environmentally friendly. rsc.org

The choice of reagents also plays a crucial role. Many green protocols focus on replacing hazardous reagents. For example, sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) has been used as an efficient and safer oxidant for converting thiols to sulfonyl chlorides in situ, which then react with amines to form sulfonamides. researchgate.net These processes often feature simple, filtration-based workups, further reducing waste generation. researchgate.net

Multi-Step Synthesis of Complex Derivatives Incorporating the this compound Unit

The this compound scaffold serves as a valuable building block for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. Various multi-step synthetic sequences can be employed to elaborate this core structure.

The aniline nitrogen of the scaffold can be readily functionalized. For example, it can be acylated with various acid chlorides to form more complex amides. This is a common strategy in the synthesis of quinazolinone derivatives, where a substituted aniline is a key starting material that undergoes cyclization reactions. nih.gov Similarly, the aniline fragment can be incorporated into salicylanilide structures through acylation with substituted salicylic acids. researchgate.net

The aromatic rings of the scaffold can also be further substituted. Depending on the existing groups, electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions can be used to introduce additional functional groups, leading to a diverse library of derivatives.

Modern synthetic platforms, such as automated multistep continuous flow systems, are particularly effective for constructing complex derivatives efficiently. nih.gov For instance, a three-step sequence involving a Hantzsch thiazole synthesis, deketalization, and Fischer indole synthesis has been performed in a continuous flow reactor to generate complex, drug-like indolylthiazoles in high yields over multiple steps without isolating intermediates. nih.gov Such strategies could be adapted to use functionalized this compound derivatives as starting materials to rapidly generate libraries of complex molecules for screening and optimization.

Chemical Reactivity and Derivatization Pathways of 3 2 Chlorobenzenesulfonyl Aniline

Nucleophilic Reactivity of the Sulfonamide and Aniline (B41778) Moieties

The 3-(2-chlorobenzenesulfonyl)aniline molecule possesses two primary sites for nucleophilic attack: the nitrogen atom of the aniline group and the nitrogen atom of the sulfonamide bridge. The aniline nitrogen, with its lone pair of electrons, is inherently nucleophilic and readily participates in reactions with various electrophiles. researchgate.net However, the nucleophilicity of the sulfonamide nitrogen is significantly attenuated due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This electronic effect delocalizes the lone pair on the nitrogen, making it less available for donation.

The reactivity of the aniline moiety is a cornerstone of its chemical utility. The lone pair on the nitrogen atom makes it susceptible to attack by a variety of electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. This reactivity is fundamental to many of the derivatization strategies discussed in the subsequent sections.

In contrast, the sulfonamide nitrogen's reactivity is more subdued. While it can act as a nucleophile under certain conditions, particularly with strong electrophiles or under basic conditions that deprotonate the nitrogen, its general nucleophilicity is considerably lower than that of the aniline nitrogen. This difference in reactivity between the two nitrogen centers allows for selective functionalization of the aniline group while leaving the sulfonamide intact under appropriate reaction conditions.

Functional Group Transformations and Strategic Elaborations

The strategic modification of this compound allows for the systematic exploration of its chemical space and the generation of novel molecular architectures. These transformations can be broadly categorized into modifications at the aniline nitrogen, substitutions on the chlorophenyl ring, and reactions involving the sulfonyl group.

Modifications at the Aniline Nitrogen: N-Alkylation and Acylation Reactions

The nucleophilic character of the aniline nitrogen provides a facile entry point for the introduction of a wide variety of substituents through N-alkylation and N-acylation reactions.

N-Alkylation: The reaction of this compound with alkyl halides or other alkylating agents under basic conditions leads to the formation of the corresponding N-alkylated derivatives. For instance, reaction with benzyl (B1604629) alcohol in the presence of an appropriate catalyst can yield N-benzylated products. nih.gov The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side reactions. These reactions are often performed in polar aprotic solvents like dimethylformamide (DMF) to enhance the reactivity of the nucleophile.

A variety of acylating agents can be employed, leading to a diverse range of N-acyl derivatives. The reaction conditions for acylation are generally mild and can be tailored to accommodate a wide range of functional groups.

Substitutions and Cross-Coupling Reactions on the Chlorophenyl Ring

The presence of a chlorine atom on the phenyl ring attached to the sulfonyl group opens up avenues for a variety of substitution and cross-coupling reactions. These transformations are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of complex molecular structures.

Nucleophilic Aromatic Substitution (SNAr): While the chlorine atom is generally unreactive towards nucleophilic attack, its reactivity can be enhanced by the presence of the strongly electron-withdrawing sulfonyl group. Under forcing conditions, such as high temperatures and the use of strong nucleophiles, the chlorine atom can be displaced by various nucleophiles.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are particularly well-suited for modifying the chlorophenyl ring. These reactions offer a versatile and efficient means of introducing a wide array of substituents, including alkyl, aryl, and amino groups. For instance, a Suzuki coupling reaction with an appropriate boronic acid could replace the chlorine atom with a new aryl or alkyl group. nih.gov Similarly, a Buchwald-Hartwig amination could be employed to introduce a new amino substituent. princeton.edunih.gov

The choice of catalyst, ligand, base, and solvent is critical for the success of these cross-coupling reactions. Careful optimization of these parameters is often necessary to achieve high yields and selectivity.

Transformations Involving the Sulfonyl Group

The sulfonyl group in this compound is generally robust but can undergo specific transformations under certain reaction conditions.

Reduction: The sulfonyl group can be reduced to a sulfide (B99878) or even completely removed under strong reducing conditions. However, these transformations often require harsh reagents and may not be compatible with other functional groups in the molecule.

Cleavage of the S-N Bond: The sulfonamide bond can be cleaved under certain conditions, although it is generally stable. This can occur via reductive cleavage or through rearrangement reactions. For instance, dissociation of protonated benzenesulfonamides can lead to the cleavage of the S-N bond. researchgate.net

SO2 Extrusion: In mass spectrometry, a characteristic fragmentation pathway for some arylsulfonamides involves the loss of sulfur dioxide (SO2). nih.gov This process is often promoted by electron-withdrawing groups on the aromatic ring, such as the chlorine atom in the ortho position of this compound. nih.gov

Formation of Complex Chemical Scaffolds and Heterocyclic Systems Incorporating the this compound Fragment

The versatile reactivity of this compound makes it a valuable building block for the synthesis of more complex chemical scaffolds and heterocyclic systems. The functional groups present in the molecule can serve as handles for intramolecular and intermolecular reactions, leading to the formation of new ring systems.

For example, the aniline nitrogen can participate in condensation reactions with dicarbonyl compounds or their equivalents to form various heterocyclic rings, such as quinolines, benzodiazepines, or other nitrogen-containing heterocycles. beilstein-journals.orgnih.gov Three-component reactions, where this compound, an aldehyde, and a third component are combined in a single pot, can provide rapid access to complex and diverse molecular architectures. nih.govfrontiersin.org

Furthermore, the reactive sites on both the aniline and the chlorophenyl rings can be utilized in sequential or one-pot multi-step syntheses to construct intricate polycyclic systems. The strategic combination of the reactions described in the previous sections allows for the rational design and synthesis of novel compounds with tailored properties. For instance, an initial N-alkylation of the aniline could be followed by a cross-coupling reaction on the chlorophenyl ring to build a complex, multi-substituted derivative.

Mechanistic Investigations of Intramolecular Rearrangements and Fragmentation Pathways of Sulfonamides

The study of intramolecular rearrangements and fragmentation pathways of sulfonamides provides valuable insights into their chemical behavior and reactivity. These investigations are often carried out using techniques such as mass spectrometry and computational methods.

Intramolecular Rearrangements: Under certain conditions, sulfonamides can undergo intramolecular rearrangements. For instance, the Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction that can occur in appropriately substituted sulfonamides. rsc.org Other base-mediated nitrogen-to-carbon rearrangements have also been reported for sulfonamide derivatives. researchgate.net Nickel-catalyzed intramolecular cross-electrophile coupling reactions of benzylic sulfonamides can lead to structural rearrangements, such as the formation of cyclopropanes. acs.orgnsf.gov

Fragmentation Pathways: Mass spectrometry is a powerful tool for elucidating the fragmentation pathways of sulfonamides. nih.gov Upon ionization, these molecules can undergo a variety of fragmentation reactions, providing information about their structure and bond stabilities. Common fragmentation pathways for N-phenyl benzenesulfonamides include the loss of SO2 and cleavage of the S-N bond. researchgate.netacs.org The presence of substituents on the aromatic rings can significantly influence the fragmentation pattern. For example, an ortho-chloro substituent can promote the extrusion of SO2. nih.gov The fragmentation of protonated benzenesulfonamides can lead to the formation of an ion-neutral complex. researchgate.net

These mechanistic studies are not only of fundamental academic interest but also have practical implications in areas such as drug metabolism and analytical chemistry, where understanding the degradation and fragmentation of sulfonamide-containing compounds is crucial.

Advanced Spectroscopic and Structural Elucidation of 3 2 Chlorobenzenesulfonyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule.

Comprehensive ¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of an aniline (B41778) derivative, 3-chloroaniline (B41212), shows distinct signals for its aromatic protons. In a 400 MHz spectrum using CDCl₃ as a solvent, the proton signals appear at δ 7.003, 6.686, 6.589, and 6.463 ppm. The amino group (-NH₂) protons are observed at 3.66 ppm. chemicalbook.com The chemical shifts are influenced by the electronic environment of the protons. For instance, protons on a benzene (B151609) ring typically resonate between 6.0 and 9.5 ppm. pdx.edu

The ¹³C NMR spectrum of 3-chloroaniline in CDCl₃ displays signals at δ 147.8, 135.2, 130.5, 120.9, 117.8, and 115.3 ppm. These shifts correspond to the different carbon atoms in the molecule. The carbon attached to the nitrogen (C-N) is significantly deshielded and appears at a higher chemical shift.

Coupling constants (J values) provide information about the connectivity of atoms. Typical coupling constants for aromatic protons are in the range of 6-8 Hz for ortho coupling, 2-3 Hz for meta coupling, and 0-3 Hz for para coupling. iastate.edu

Here is a table summarizing the ¹H and ¹³C NMR data for 3-Chloroaniline:

Table 1: ¹H and ¹³C NMR Chemical Shifts for 3-Chloroaniline

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 6.589 | 117.8 |

| H-4 | 6.686 | 120.9 |

| H-5 | 7.003 | 130.5 |

| H-6 | 6.463 | 115.3 |

| C-1 (-NH₂) | - | 147.8 |

| C-3 (-Cl) | - | 135.2 |

| -NH₂ | 3.66 | - |

Data obtained from 400 MHz NMR in CDCl₃.

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Confirmation and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are invaluable for the unambiguous assignment of complex molecular structures.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecule, helping to build a connectivity map. longdom.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. princeton.eduyoutube.com This is crucial for assigning carbon signals based on their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. princeton.eduyoutube.com This technique is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close in space, regardless of whether they are directly bonded. princeton.edu This is essential for determining the stereochemistry and conformation of molecules. longdom.org

For a derivative, 2-butylthioaniline, 2D NMR experiments like HETCOR (an older version of HSQC) were used to unambiguously assign the ¹³C NMR chemical shifts. researchgate.net Similarly, NOE experiments helped in confirming the spatial proximity of protons. researchgate.net

Variable-Temperature NMR and Solid-State NMR for Conformational and Polymorphic Studies

Variable-Temperature (VT) NMR is used to study the dynamic processes in molecules, such as conformational changes. By recording NMR spectra at different temperatures, one can observe changes in chemical shifts, coupling constants, and line shapes, which provide information about the energy barriers and populations of different conformers.

Solid-State NMR (SS-NMR) is a powerful tool for studying the structure and dynamics of materials in the solid state. It is particularly useful for characterizing polymorphism, which is the ability of a compound to exist in more than one crystalline form. nih.gov Different polymorphs of a compound can have different physical properties, and SS-NMR can distinguish between them by detecting subtle differences in the chemical shifts and other NMR parameters in the solid state. nih.gov For instance, ¹³C and ¹⁵N SS-NMR have been used to study the polymorphism of N-benzoylphenylalanine. nih.gov

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. nih.gov This is a critical step in the identification of unknown compounds. For example, LC-ESI-Orbitrap-MS has been used for the detection of aldehydes with high specificity using an aniline-based mass tag. nih.gov The high resolution and mass accuracy of Orbitrap analyzers allow for the confident determination of elemental compositions.

Elucidation of Fragmentation Pathways using Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to produce product ions. nih.gov The fragmentation pattern provides valuable information about the structure of the precursor ion. By studying the fragmentation pathways, it is possible to deduce the connectivity of atoms within a molecule. researchgate.netnih.gov For instance, in the analysis of o-chloroaniline, the mass spectrum shows a molecular ion peak and several fragment ions corresponding to the loss of different neutral species. nist.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and probing the interactions between them. horiba.comnih.gov These methods are complementary; IR spectroscopy measures the absorption of light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in the molecule's polarizability. nih.govedinst.com

Identification of Characteristic Vibrational Modes of Sulfonyl, Aniline, and Chlorophenyl Groups

The vibrational spectrum of 3-(2-Chlorobenzenesulfonyl)aniline is a composite of the characteristic modes of its three main functional components: the sulfonyl group (-SO₂-), the aniline group (-C₆H₄NH₂), and the chlorophenyl group (-C₆H₄Cl).

Sulfonyl Group (SO₂): The sulfonyl group is readily identified by two strong characteristic stretching vibrations. researchgate.net The asymmetric stretching mode (νₐₛ SO₂) typically appears in the 1300-1350 cm⁻¹ region, while the symmetric stretching mode (νₛ SO₂) is found in the 1150-1180 cm⁻¹ range. These bands are usually strong in the IR spectrum due to the large change in dipole moment associated with the S=O bond stretching.

Aniline Group (NH₂ and Phenyl Ring): The aniline moiety contributes several distinct vibrational signatures. materialsciencejournal.orgresearchgate.net The N-H stretching vibrations are particularly prominent, appearing in the 3300-3500 cm⁻¹ region. Primary amines, like the one in aniline, typically show two bands in this region: an asymmetric stretch and a symmetric stretch. youtube.com The N-H bending or "scissoring" vibration is observed as a medium to strong band around 1560-1640 cm⁻¹. youtube.com The C-N stretching vibration of aromatic amines is found in the 1250-1340 cm⁻¹ range. materialsciencejournal.org The aniline ring itself produces characteristic C=C stretching vibrations within the 1450-1600 cm⁻¹ region and aromatic C-H stretching bands above 3000 cm⁻¹. researchgate.net

Chlorophenyl Group: The presence of the chlorine atom influences the vibrational modes of its attached phenyl ring. The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ region of the spectrum. The exact position can be sensitive to the substitution pattern on the ring. Additionally, the chlorophenyl ring has its own set of C=C and C-H stretching and bending modes, which may overlap with those from the aniline ring. researchgate.net

Table 1: Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aniline | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aniline | N-H Bending (Scissoring) | 1560 - 1640 |

| Aniline & Chlorophenyl | Aromatic C-H Stretch | > 3000 |

| Aniline & Chlorophenyl | Aromatic C=C Stretch | 1450 - 1600 |

| Sulfonyl | S=O Asymmetric Stretch | 1300 - 1350 |

| Aniline | C-N Stretch | 1250 - 1340 |

| Sulfonyl | S=O Symmetric Stretch | 1150 - 1180 |

| Chlorophenyl | C-Cl Stretch | 600 - 800 |

Note: These are general ranges and the exact frequencies can be influenced by the molecular environment and intermolecular interactions.

Probing Intermolecular Interactions, such as Hydrogen Bonding

IR spectroscopy is exceptionally sensitive to the presence of intermolecular hydrogen bonds. researchgate.netnih.gov In the solid state, molecules of this compound are expected to form hydrogen bonds between the N-H group of the aniline moiety (the hydrogen bond donor) and one of the electronegative oxygen atoms of the sulfonyl group of a neighboring molecule (the hydrogen bond acceptor). optica.orgnih.gov

X-ray Crystallography for Precise Molecular and Supramolecular Architecture

While spectroscopy provides information about functional groups and bonding, X-ray crystallography offers an unparalleled, direct view of the atomic arrangement in three-dimensional space.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical method for determining the absolute and unambiguous molecular structure of a crystalline compound. youtube.commdpi.com By irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to calculate the electron density distribution throughout the crystal's unit cell. youtube.com This allows for the precise determination of the spatial coordinates of each atom, confirming the molecular connectivity and revealing the molecule's specific conformation in the solid state. researchgate.netiucr.orgacs.org

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles within the Molecule

Table 2: Representative Molecular Geometry Parameters for a Sulfonamide Structure

| Parameter | Description | Typical Value |

|---|---|---|

| Bond Lengths | ||

| S=O | Sulfonyl oxygen bond | ~ 1.43 Å |

| S-N | Sulfonamide nitrogen bond | ~ 1.64 Å |

| S-C | Sulfur to chlorophenyl carbon bond | ~ 1.76 Å |

| C-Cl | Chlorine to phenyl carbon bond | ~ 1.74 Å |

| Bond Angles | ||

| O-S-O | Angle between sulfonyl oxygens | ~ 120° |

| C-S-N | Angle defining the sulfonamide bridge | ~ 107° |

| Dihedral Angle | ||

| C-S-N-C | Torsion angle of the sulfonamide linkage | Varies |

| Phenyl-Phenyl | Angle between the two aromatic rings | ~ 79° nih.gov |

Note: Values are based on closely related structures, such as 3-(3-Aminophenylsulfonyl)aniline, and serve as representative examples. nih.gov

Examination of Crystal Packing, Intermolecular Interactions, and Stacking Phenomena

Beyond the structure of a single molecule, X-ray crystallography elucidates the supramolecular architecture, which is how molecules are arranged in the crystal lattice. nih.govfigshare.com The packing is governed by a network of intermolecular interactions.

For sulfonamides, the primary and most influential interaction is the N-H···O=S hydrogen bond. researchgate.netnih.gov These bonds often link molecules together to form predictable patterns, such as infinite chains or dimeric pairs, which act as the primary framework of the crystal structure. nih.govacs.org

In addition to strong hydrogen bonds, weaker interactions play a significant role in stabilizing the crystal lattice. These include:

π-π Stacking: The aromatic phenyl rings can interact with each other through π-π stacking, where the electron clouds of adjacent rings overlap. This is a common feature in aromatic compounds and contributes significantly to packing efficiency. researchgate.netnih.gov

C-H···O Interactions: Weaker hydrogen bonds can form between aromatic C-H groups and the sulfonyl oxygen atoms, further cross-linking the primary hydrogen-bonded networks. nih.gov

The combination of these strong and weak interactions dictates the final, intricate three-dimensional packing of this compound molecules in the solid state. researchgate.net

Computational and Theoretical Chemistry Studies of 3 2 Chlorobenzenesulfonyl Aniline

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules. For 3-(2-Chlorobenzenesulfonyl)aniline, DFT calculations can elucidate its fundamental electronic and geometric characteristics.

Geometry Optimization and Conformational Energy Landscape Analysis

The first step in the computational analysis of a molecule like this compound is to determine its most stable three-dimensional structure through geometry optimization. scm.comyoutube.com This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For molecules with rotatable bonds, such as the C-S and S-N bonds in this compound, multiple conformers may exist.

A conformational energy landscape analysis would be necessary to identify the global minimum energy structure among various possible rotational isomers (rotamers). Studies on similar molecules, like vinylsulfonamide, have shown that the molecule may exist predominantly in a specific conformation, such as a gauche-syn form, with other conformers being less stable. nih.gov For this compound, the relative orientations of the aniline (B41778) and 2-chlorophenyl rings with respect to the sulfonyl group would be the primary degrees of freedom to investigate. The optimized geometry would provide crucial data on bond lengths, bond angles, and dihedral angles. For instance, DFT calculations on related benzenesulfonamide (B165840) derivatives have provided detailed bond length and angle information. mkjc.in Based on studies of diphenylsulfone and its derivatives, the C-S bond lengths are expected to be around 1.76-1.81 Å, and the S-O bond lengths approximately 1.45-1.47 Å. researchgate.net The geometry around the sulfur atom would be tetrahedral, while the nitrogen atom of the aniline group would likely exhibit some degree of planarization due to the delocalization of its lone pair into the aromatic ring.

Table 1: Predicted Geometric Parameters for this compound based on Analogous Compounds

| Parameter | Predicted Value Range | Analogous Compound Source |

| C-S Bond Length (Å) | 1.76 - 1.81 | Diphenylsulfone researchgate.net |

| S-O Bond Length (Å) | 1.45 - 1.47 | Diphenylsulfone researchgate.net |

| S-N Bond Length (Å) | 1.63 - 1.67 | Substituted Sulfonamides |

| C-Cl Bond Length (Å) | 1.73 - 1.75 | Chlorobenzene Derivatives |

| C-N (aniline) Bond Length (Å) | 1.39 - 1.42 | Substituted Anilines |

| C-S-N Bond Angle (°) | 106 - 108 | Substituted Sulfonamides |

| O-S-O Bond Angle (°) | 118 - 122 | Diphenylsulfone researchgate.net |

Note: These values are estimations based on computational studies of structurally related molecules and are intended to be representative.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) and Comparison with Experimental Data

DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to validate the computational model.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is widely used for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.orgnih.gov For this compound, the ¹H and ¹³C NMR chemical shifts can be calculated. Studies on para-substituted anilines have shown a good correlation between theoretical and experimental chemical shifts. jmaterenvironsci.com The electron-withdrawing nature of the 2-chlorobenzenesulfonyl group would be expected to influence the chemical shifts of the protons and carbons on the aniline ring, particularly at the meta position. Similarly, the chlorine atom and the sulfonyl group will affect the chemical shifts of the protons and carbons on the other aromatic ring. Calculations for para-substituted anilines have demonstrated that substituents significantly alter the chemical shifts, and these effects are generally well-reproduced by DFT. researchgate.net

Vibrational Frequencies: The harmonic vibrational frequencies of this compound can be calculated using DFT. These theoretical frequencies are often scaled to account for anharmonicity and other systematic errors. mdpi.com The calculated infrared (IR) and Raman spectra can be compared with experimental spectra for structural confirmation. Studies on related molecules like diphenylsulfone and various aniline derivatives have shown that DFT methods, such as B3LYP with a 6-311G** basis set, can provide vibrational spectra in good agreement with experimental data. researchgate.netmdpi.comtandfonline.comspectroscopyonline.com Key vibrational modes would include the S=O symmetric and asymmetric stretches (typically in the 1150-1200 cm⁻¹ and 1300-1350 cm⁻¹ regions, respectively), N-H stretches of the aniline group (around 3300-3500 cm⁻¹), and various C-H and C-C stretching and bending modes of the aromatic rings.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 - 3500 |

| N-H Symmetric Stretch | 3350 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| S=O Asymmetric Stretch | 1300 - 1350 |

| S=O Symmetric Stretch | 1150 - 1200 |

| C-N Stretch | 1250 - 1350 |

| C-S Stretch | 680 - 750 |

| C-Cl Stretch | 650 - 780 |

Electronic Structure Characterization: Molecular Orbitals, Charge Distribution, and Dipole Moments

Understanding the electronic structure of this compound is crucial for predicting its reactivity and intermolecular interactions.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is likely to be localized on the electron-rich aniline ring, while the LUMO may be distributed over the electron-deficient 2-chlorobenzenesulfonyl moiety.

Charge Distribution: The distribution of electron density can be analyzed through methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). tandfonline.com The MEP map would visually indicate the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The nitrogen atom of the amino group and the oxygen atoms of the sulfonyl group are expected to be regions of high electron density, making them susceptible to electrophilic attack and capable of forming hydrogen bonds.

Investigation of Reaction Mechanisms and Transition States using DFT

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. This is particularly relevant for drug discovery and understanding biological activity.

Prediction of Binding Modes and Affinities with Relevant Protein Targets (e.g., Enzymes, Receptors)

Benzenesulfonamide derivatives are a well-known class of inhibitors for several enzymes, most notably carbonic anhydrases (CAs). nih.govnih.govnih.govdrugbank.com Therefore, it is highly probable that this compound would also exhibit inhibitory activity against CAs. Molecular docking simulations could predict the binding mode of this compound within the active site of various CA isoforms. The sulfonamide group is expected to coordinate with the zinc ion in the active site, a characteristic interaction for this class of inhibitors. mdpi.com The aniline and 2-chlorophenyl rings would then occupy adjacent hydrophobic and hydrophilic pockets, with the specific interactions determining the binding affinity and isoform selectivity. nih.gov

Other potential protein targets for aniline and sulfonamide-containing compounds include cyclooxygenase (COX) enzymes, kinases, and various receptors. jmaterenvironsci.comnih.gov Docking studies could reveal potential interactions with these targets, suggesting possible therapeutic applications. The binding affinity is typically estimated using a scoring function, which provides a value (e.g., in kcal/mol) that correlates with the strength of the interaction. orientjchem.org

Table 3: Potential Protein Targets for this compound and Key Interacting Residues

| Protein Target | Key Interacting Residues (from analogous inhibitors) | Predicted Interaction Type |

| Carbonic Anhydrase II (CA II) | Zn²⁺, His94, His96, His119, Thr199, Thr200 | Metal coordination, Hydrogen bonding, Hydrophobic interactions mdpi.comnih.gov |

| Carbonic Anhydrase IX (CA IX) | Zn²⁺, His94, His96, His119, Thr199, Val131 | Metal coordination, Hydrogen bonding, Hydrophobic interactions mdpi.comnih.gov |

| Cyclooxygenase-2 (COX-2) | Arg513, Val523, Ser530 | Hydrogen bonding, Hydrophobic interactions nih.gov |

| Dihydrofolate Reductase (DHFR) | Arg122, Phe58, Ser120 | Hydrogen bonding, Pi-pi stacking nih.gov |

Note: This table is based on docking studies of other benzenesulfonamide and aniline derivatives and represents a predictive framework for this compound.

Characterization of Key Intermolecular Interactions: Hydrogen Bonding, Van der Waals Forces, and π-π Stacking

The intermolecular interactions of this compound are governed by the interplay of its functional groups: the sulfonamide moiety, the two phenyl rings, and the chlorine substituent. These interactions are crucial in determining the compound's crystal packing, solubility, and potential biological activity.

Hydrogen Bonding: The sulfonamide group is a primary site for hydrogen bonding. The N-H group acts as a hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. nih.govresearchgate.net Studies on a wide range of sulfonamide crystal structures reveal that the amino protons often show a preference for bonding to sulfonyl oxygens, leading to the formation of chain motifs. nih.gov In the case of this compound, the aniline N-H can form hydrogen bonds with the sulfonyl oxygens of neighboring molecules. The presence of multiple hydrogen bond acceptors (the two sulfonyl oxygens and the nitrogen atom) and a donor (N-H) allows for the formation of diverse hydrogen-bonding patterns, such as dimers and chains. acs.org The specific patterns adopted would influence the crystal lattice energy and physical properties of the solid state. Intramolecular hydrogen bonding between the N-H and the sulfonyl oxygen is also a possibility, which could affect the molecule's conformation. researchgate.net

| Intermolecular Interaction | Key Functional Groups Involved | Expected Significance in this compound |

| Hydrogen Bonding | Sulfonamide (N-H donor, S=O acceptors) | High, directs crystal packing and influences solubility. |

| Van der Waals Forces | Phenyl rings, Chlorine atom | Moderate to High, contributes to overall packing density and stability. |

| π-π Stacking | Two Phenyl rings | Moderate, depends on molecular conformation and substituent effects. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

QSAR and SAR studies are computational techniques used to correlate the chemical structure of a compound with its biological activity or chemical reactivity. While no specific QSAR/SAR models for this compound were found, studies on analogous sulfonamides provide a framework for understanding how its structural features might relate to its potential activities.

QSAR models for sulfonamide derivatives have been successfully developed to predict a range of biological activities, including anticancer and antimicrobial effects. nih.govrsc.org These models typically use molecular descriptors calculated from the compound's structure to predict its activity.

Commonly used descriptors in sulfonamide QSAR studies include:

Electronic Descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges. These descriptors relate to the molecule's reactivity and ability to participate in electrostatic interactions. nih.govbiolscigroup.us

Topological and Steric Descriptors: These describe the size, shape, and branching of the molecule, such as molecular weight, van der Waals volume, and polarizability. nih.gov

Thermodynamic Descriptors: Including total energy and entropy, which can influence binding affinity. nih.gov

For a hypothetical QSAR model of this compound, these descriptors would be calculated and correlated with a measured activity. For instance, a model might reveal that lower HOMO energy and a specific range of dipole moments are correlated with higher inhibitory activity against a particular enzyme. The predictive power of such models is assessed using statistical parameters like the coefficient of determination (R²) and the cross-validation coefficient (Q²cv). biolscigroup.us

| Descriptor Type | Example Descriptors | Potential Relevance for this compound |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Predicting reactivity, binding affinity, and electrostatic interactions. |

| Topological/Steric | Molecular weight, van der Waals volume, Polarizability | Influencing how the molecule fits into a binding site. |

| Thermodynamic | Total energy, Entropy | Relating to the stability of the molecule and its complexes. |

SAR studies on benzenesulfonamide derivatives have identified several structural features that are critical for their biological activity. These findings can be extrapolated to suggest which parts of the this compound molecule might be important for its potential potency and selectivity.

The Sulfonamide Linker: The sulfonamide group is often a key pharmacophore, directly interacting with the target protein, for instance, by binding to a metal ion in an enzyme's active site. ias.ac.in Its geometry and hydrogen bonding capabilities are crucial.

Substitution on the Phenyl Rings: The type and position of substituents on the aromatic rings significantly modulate activity. For example, in a series of benzenesulfonamide inhibitors of 12-lipoxygenase, modifications to the phenyl ring led to analogues with improved potency. acs.orgnih.gov In another study on carbonic anhydrase inhibitors, di- and poly-substitution on the benzenesulfonamide ring were generally more advantageous for activity than monosubstitution. rsc.org The presence of the chlorine atom at the 2-position of one ring and the aniline group at the 3-position of the other ring in this compound are therefore expected to be key determinants of its activity.

SAR studies often involve systematically modifying different parts of the lead molecule and observing the effect on activity. For this compound, this could involve changing the position or type of halogen, altering the substitution pattern on the aniline ring, or replacing the phenyl rings with other aromatic systems.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

MD simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

MD simulations can provide insights into the conformational flexibility of this compound. The molecule is not rigid and can adopt different conformations due to rotation around the S-C and S-N bonds. The preferred conformations in different environments (e.g., in a nonpolar solvent versus water) can be explored. The aniline moiety can also exhibit free rotation, which would be captured in MD simulations. researchgate.net

In a theoretical scenario where this compound is docked into the active site of a target protein, MD simulations can be used to assess the stability of the complex. By simulating the complex over time (typically nanoseconds to microseconds), one can observe whether the ligand remains in the binding pocket and maintains its key interactions.

Key parameters analyzed from such simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the complex. A stable RMSD suggests that the ligand is well-accommodated in the binding site. researchgate.net

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein over the course of the simulation is a key indicator of binding stability.

Binding Free Energy Calculations: Methods like MM/PBSA and MM/GBSA can be used to estimate the binding free energy of the ligand to the protein, providing a more quantitative measure of binding affinity.

These simulations can also provide insights into the residence time of the ligand in the binding pocket, which is an important parameter for drug efficacy. While no such simulations have been published for this compound, the methodology has been applied to many other sulfonamide-protein complexes, demonstrating its utility in drug design and discovery. nih.govnih.gov

Investigations into Molecular Mechanisms of Biological Action of 3 2 Chlorobenzenesulfonyl Aniline Analogs

Enzyme Inhibition Studies and Mechanistic Insights (Pre-clinical, in vitro focus)

The therapeutic potential of novel chemical entities is often rooted in their ability to selectively interact with and modulate the activity of specific biological targets. For analogs of 3-(2-chlorobenzenesulfonyl)aniline, a significant body of pre-clinical, in vitro research has been dedicated to elucidating their mechanisms of action at the molecular level. These investigations have primarily focused on their role as enzyme inhibitors, revealing complex interactions and offering insights into the structural features that govern their potency and selectivity.

Analogs of this compound, which incorporate a sulfonamide group, have been investigated as inhibitors of human carbonic anhydrases (hCAs), a family of zinc-metalloenzymes crucial for various physiological processes. nih.gov Inhibition of certain isoforms is a validated therapeutic strategy, while inhibition of others can lead to undesirable side effects. mdpi.com Consequently, isozyme selectivity is a critical aspect of inhibitor design.

Studies on benzenesulfonamide (B165840) derivatives have shown varied inhibition profiles against different hCA isoforms. nih.gov For instance, research into a series of 1,3,5-triazinyl aminobenzenesulfonamides demonstrated that while they were generally weak inhibitors of the widespread cytosolic isoforms hCA I and hCA II, certain derivatives exhibited significant and selective inhibition of other isoforms like hCA VII, IX, and XII. mdpi.com The sulfonamide moiety is key to the inhibitory action, typically by binding to the catalytic zinc ion in the enzyme's active site. The remainder of the molecule engages in interactions with amino acid residues lining the active site cavity, and these interactions dictate the affinity and selectivity for different isoforms. For example, compounds that effectively inhibit the tumor-associated isoform hCA IX often do so with low nanomolar potency. nih.govresearchgate.net Conversely, the cytosolic isoform hCA III has been shown to be less susceptible to inhibition by many clinically used sulfonamides, with inhibition constants often in the micromolar range. drugbank.com The development of isoform-selective inhibitors remains an active area of research, aiming to target specific CAs involved in disease while minimizing off-target effects. nih.gov

| Compound Class | Target Isoform | Inhibition Potency (KI) Range | Selectivity Profile |

|---|---|---|---|

| Benzenesulfonamides | hCA II | 0.56 nM - 17.1 nM | Potent inhibition, often considered off-target. nih.gov |

| Benzenesulfonamides | hCA IX | 4.5 nM - 47.0 nM | Significant inhibition of tumor-associated isoform. nih.gov |

| Benzenesulfonamides | hCA XII | 0.85 nM - 376 nM | Variable but often potent inhibition. nih.gov |

| Clinically Used Sulfonamides | hCA III | 154 µM - 2200 µM | Generally poor inhibitors of this isoform. drugbank.com |

While some studies have screened for cholinesterase inhibition, research focusing specifically on this compound analogs for potent butyrylcholinesterase (BChE) inhibition is less prominent in the reviewed literature. Broader studies on plant extracts, for example, have sometimes included screening against acetylcholinesterase (AChE) and BChE, but often show insignificant inhibition for the fractions tested. nih.gov The primary mechanisms of cholinesterase inhibitors involve binding to the active site of the enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine. The elucidation of specific binding mechanisms for this compound analogs against BChE would require dedicated kinetic and structural studies.

Overexpression of enzymes like lipoxygenase (LOX) and urease is linked to the pathology of various diseases. nih.gov Consequently, inhibitors of these enzymes are of significant therapeutic interest.

Lipoxygenase (LOX) Inhibition: LOX enzymes are involved in the biosynthesis of leukotrienes and other lipid mediators of inflammation. Inhibition of this pathway is a target for anti-inflammatory therapies. While specific studies on this compound were not identified, related urea-based compounds have been explored as LOX inhibitors. google.com The mechanism of LOX inhibition often involves interaction with the non-heme iron atom in the enzyme's active site or scavenging of lipid peroxy radicals.

Urease Inhibition: Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia and carbon dioxide. Its activity is a key factor in infections by pathogens like Helicobacter pylori. The search for potent and non-toxic urease inhibitors is an important area of drug discovery. nih.gov Kinetic studies of halo-substituted ester/amide derivatives have identified mixed-type inhibition mechanisms. nih.gov Molecular docking studies suggest that inhibitors can interact with the nickel ions in the active site and surrounding amino acid residues, thereby blocking substrate access and catalysis. The type and position of substituents on the inhibitor's phenyl rings are critical determinants of inhibitory activity. nih.govresearchgate.net

A promising strategy in modern pharmacology is the development of dual-target inhibitors that can modulate multiple pathways involved in a disease process, potentially leading to synergistic effects and improved efficacy. nih.gov Analogs of this compound have been explored within the context of dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes implicated in pain and inflammation. nih.govuni.lu

sEH metabolizes anti-inflammatory and analgesic epoxy-fatty acids (EETs) into less active diols. Its inhibition raises EET levels, reducing inflammation and pain. nih.gov

FAAH is a serine hydrolase that degrades endocannabinoids like anandamide (B1667382), which have analgesic and anti-inflammatory properties. nih.gov

Concurrent inhibition of sEH and FAAH has been shown to produce synergistic antinociceptive effects in animal models. nih.govuni.lu Structure-activity relationship (SAR) studies have been crucial in optimizing potency for both enzymes. Starting from a selective FAAH inhibitor, medicinal chemists have incorporated sEH pharmacophores to create potent dual inhibitors. researchgate.net For example, combining a potent sEH-inhibiting aniline (B41778) moiety with a FAAH-inhibiting leaving group resulted in compounds with low nanomolar IC₅₀ values for both targets. nih.gov Docking experiments confirm that these dual inhibitors can bind within the catalytic sites of both sEH and FAAH. nih.gov This dual-target approach represents a novel therapeutic strategy for managing pain and inflammation with potentially fewer side effects than single-target agents. uni.lu

| Compound Type | Target | IC50 | Reference |

|---|---|---|---|

| Optimized Dual Inhibitor (Compound 11) | sEH | 5 nM | nih.gov |

| Optimized Dual Inhibitor (Compound 11) | FAAH | 8 nM | nih.gov |

| Benzothiazole Dual Inhibitor (Compound 3) | sEH | 9.6 nM | nih.gov |

| Benzothiazole Dual Inhibitor (Compound 3) | FAAH | 7 nM | nih.gov |

| Phenylthiazole Dual Inhibitor (Compound 6o) | sEH | 2.5 nM | nih.gov |

| Phenylthiazole Dual Inhibitor (Compound 6o) | FAAH | 9.8 nM | nih.gov |

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy for HIV-1 infection. drugbank.com They function by allosterically binding to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, located near the polymerase active site. nih.gov This binding induces conformational changes that inhibit the enzyme's function, preventing the conversion of viral RNA into DNA.

While direct studies on this compound itself as an NNRTI are not prominent, the broader class of small molecule inhibitors provides mechanistic context. Various chemical scaffolds have been identified as potent NNRTIs, such as pyridobenzodiazepinones and dipyridodiazepinones (e.g., nevirapine). nih.gov The NNRTI binding pocket is known for its plasticity, which unfortunately can lead to the rapid development of drug resistance through mutations in the amino acid residues that line the pocket. The analysis of these resistance mechanisms is critical for the development of next-generation NNRTIs that can maintain efficacy against mutant viral strains.

The anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), a member of the Bcl-2 family, is a critical survival factor for many cancer cells, making it a high-priority target for therapeutic intervention. nih.gov The development of small-molecule inhibitors that can disrupt the interaction between Mcl-1 and pro-apoptotic proteins (like Bim) to restore apoptosis is a key goal in oncology.

Structure-based design and fragment-based screening have been instrumental in discovering potent and selective Mcl-1 inhibitors. nih.gov These approaches identify small molecular fragments that bind to different sites on the protein surface. These fragments are then optimized and linked together to create larger, higher-affinity molecules. nih.gov X-ray crystallography and NMR studies have been vital in this process, providing detailed structural information on how inhibitors bind to Mcl-1. nih.govresearchgate.net These studies reveal that inhibitors often occupy the same hydrophobic groove on Mcl-1 that is used to bind pro-apoptotic proteins. Structure-activity relationship (SAR) analysis helps in understanding how different chemical modifications affect binding affinity and selectivity over other Bcl-2 family members like Bcl-2 and Bcl-xL. nih.govresearchgate.net For example, studies have identified specific pockets within the Mcl-1 binding groove that differ from those in Bcl-2, allowing for the design of inhibitors with 20-fold or higher selectivity for Mcl-1. nih.gov

Antimicrobial Activity: Mechanistic Investigations (in vitro focus)

Analogs of this compound, particularly those within the broader benzenesulfonamide class, have been the subject of significant research to elucidate their antimicrobial properties. These investigations focus on their spectrum of activity and the underlying molecular mechanisms responsible for their antibacterial effects.

Benzenesulfonamide derivatives have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. aip.orgnih.gov Studies on novel thiopyrimidine–benzenesulfonamide hybrids showed promising broad-spectrum efficacy, with particular sensitivity observed in Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.gov Similarly, N-(thiazol-2-yl)benzenesulfonamide derivatives have been synthesized that display potent activity against multiple bacterial strains. rsc.org

The primary mode of action for many sulfonamide-based antimicrobials is the inhibition of the folate biosynthesis pathway, which is crucial for bacterial survival. aip.orgnih.gov These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme that catalyzes the conversion of para-aminobenzoic acid (pABA) to dihydropteroate, a precursor for folic acid. aip.org By mimicking the natural substrate pABA, these analogs block the synthesis of essential nucleic acids and amino acids, leading to a bacteriostatic effect. aip.orgrsc.org

Beyond folate antagonism, other mechanisms have been proposed. Certain sulfonamide derivatives are thought to interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, by inhibiting specific Mur enzymes (e.g., MurB, MurD, and MurE). nih.gov Another identified target is carbonic anhydrase, an enzyme involved in pH regulation and biosynthetic pathways within bacteria. Inhibition of this enzyme can disrupt bacterial growth and metabolic processes. nih.govtandfonline.com

Table 1: Antibacterial Activity of Selected Benzenesulfonamide Analogs

| Compound Class | Target Organisms | Proposed Mechanism of Action |

| Thiopyrimidine–benzenesulfonamides | K. pneumoniae, P. aeruginosa | Inhibition of folate biosynthesis; Interference with peptidoglycan synthesis. nih.gov |

| N-(thiazol-2-yl)benzenesulfonamides | S. aureus, A. xylosoxidans | Inhibition of dihydropteroate synthase (DHPS). rsc.org |

| Thiazolone-based benzenesulfonamides | S. aureus | Inhibition of carbonic anhydrase. nih.gov |

| General Benzenesulfonamides | Gram-positive & Gram-negative bacteria | Competitive inhibition of para-aminobenzoic acid (pABA) in the folate pathway. aip.org |

Bacterial biofilms present a significant challenge in infectious disease due to their inherent resistance to conventional antibiotics. Certain benzenesulfonamide analogs have shown promise as anti-biofilm agents. For instance, specific thiazolone-based benzenesulfonamides demonstrated significant inhibition of biofilm formation, with analogs exhibiting up to a 79.46% reduction in K. pneumonia biofilms. nih.govsemanticscholar.org Thiopyrimidine-benzenesulfonamide hybrids have also been shown to effectively suppress the formation of microbial biofilms by both K. pneumoniae and P. aeruginosa. nih.gov

In addition to disrupting biofilms, these compounds can interfere with bacterial virulence, which refers to the pathogen's ability to cause disease. The mechanism often involves targeting regulatory systems that control the expression of virulence factors. One such target is the enzyme carbonic anhydrase in pathogens like Vibrio cholerae, which has been linked to the bacterium's virulence. tandfonline.comresearchgate.net Furthermore, the repurposed drug bumetanide, a benzenesulfonamide derivative, was found to significantly down-regulate the expression of key virulence genes in S. aureus, including those for alpha-hemolysin and Panton-Valentine leukocidin, by inhibiting the AgrA regulator protein. researchgate.net This anti-virulence approach aims to disarm pathogens rather than killing them, potentially reducing the selective pressure for resistance.

Antiproliferative Activity: Cellular and Molecular Targets (in vitro focus)

The antiproliferative properties of this compound analogs have been extensively studied, revealing their potential as anticancer agents through various cellular and molecular targeting mechanisms.

A series of novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives have been evaluated for their in vitro activity against a panel of approximately 60 human cancer cell lines. nih.gov Several compounds within this series exhibited significant cytotoxic activity across numerous cell lines. nih.gov Notably, certain analogs show a degree of selectivity, demonstrating higher cytotoxicity towards cancer cells compared to normal cell lines. For example, one 2,4-dichloro-N-(quinolin-8-yl)benzenesulfonamide analog was found to be more cytotoxic against A549 non-small cell lung adenocarcinoma and HCT-116 colon carcinoma cells, while being less toxic to normal HEK-293 human embryonic kidney cells and HaCaT immortalized human keratinocytes. nih.gov Other benzenesulfonamide derivatives have also shown potent growth inhibition against glioblastoma (U87), lung (A549), and breast (MDA-MB-231) cancer cell lines. nih.govnih.gov

Table 2: In Vitro Cytotoxicity (IC50/GI50) of Selected Benzenesulfonamide Analogs Against Cancer Cell Lines

| Compound Analog | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DL14 (4-methoxy-N-(1-naphthyl)benzenesulfonamide) | A549 | Lung Carcinoma | 1.35 | nih.govresearchgate.net |

| DL14 (4-methoxy-N-(1-naphthyl)benzenesulfonamide) | MDA-MB-231 | Breast Cancer | 2.85 | nih.govresearchgate.net |

| DL14 (4-methoxy-N-(1-naphthyl)benzenesulfonamide) | HCT-116 | Colon Carcinoma | 3.04 | nih.govresearchgate.net |

| BA-3b | A549 | Lung Carcinoma | 0.036 | nih.gov |

| BA-3b | MCF-7 | Breast Cancer | 0.007 | nih.gov |

| Compound 21 (N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide) | A549 | Lung Carcinoma | Not specified | nih.gov |

| Compound 21 (N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide) | HCT-116 | Colon Carcinoma | Not specified | nih.gov |

| AL106 | U87 | Glioblastoma | <100 | nih.gov |

A key mechanism underlying the antiproliferative effect of these compounds is the induction of apoptosis (programmed cell death) and the disruption of the normal cell cycle. Treatment of A549 and HCT-116 cells with a 2-chlorobenzenesulfonamide derivative led to cell cycle arrest in the G0/G1 phase, which was accompanied by an increase in the protein levels of the tumor suppressors p53 and p21. nih.gov This same compound was also found to disrupt the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis. nih.gov

Other benzenesulfonamide analogs have been shown to induce cell cycle arrest at different phases. For example, 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) and certain dinitrobenzenesulfonamide derivatives cause cell cycle arrest at the G2/M phase in leukemia and other cancer cells. nih.govresearchgate.netnih.gov This arrest is often followed by hallmarks of apoptosis, including DNA fragmentation, cytochrome C release from the mitochondria, and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov The activation of both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways has been observed, sometimes involving the activation of executioner enzymes like caspase-3. nih.govresearchgate.net

A significant molecular target for the anticancer activity of benzenesulfonamide derivatives is tubulin. nih.gov Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division, making them a well-established target for chemotherapy. nih.gov Several series of benzenesulfonamide analogs have been identified as potent tubulin-targeting agents that inhibit its polymerization. nih.govnih.gov

Application as Chemical Probes and Activity-Based Probes in Biological Research

The functionalization of bioactive molecules into chemical probes is a powerful strategy for elucidating their mechanisms of action, identifying molecular targets, and studying complex biological systems. This section explores the conceptual application of the this compound scaffold in the design of such tools, drawing upon established principles in chemical biology.

Design and Synthesis of Photoaffinity Probes Incorporating the this compound Moiety

Photoaffinity labeling (PAL) is a robust technique used to identify the specific binding partners of a small molecule within a complex proteome. A typical photoaffinity probe (PAP) consists of three key components: a pharmacophore for target recognition, a photoreactive group for covalent cross-linking upon UV irradiation, and a reporter tag for detection and enrichment. nih.gov

Conceptual Design: A hypothetical photoaffinity probe based on this compound would incorporate the parent molecule as the pharmacophore. To this core, a photoreactive group and a reporter tag would be appended.

Photoreactive Groups: Common choices include aryl azides, benzophenones, and diazirines. nih.govnih.gov These groups are relatively stable in the dark but form highly reactive species (nitrenes or carbenes) upon photolysis, which can then form covalent bonds with nearby amino acid residues in the target protein's binding site. nih.gov

Reporter Tags: A reporter tag, such as biotin or an alkyne/azide for click chemistry, allows for the subsequent detection and isolation of the covalently labeled protein targets. nih.gov

The strategic placement of these moieties on the this compound scaffold would be critical to ensure that the probe retains its affinity for the intended biological target.